3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the 2,5-Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Propanoic Acid Moiety: This can be done through alkylation reactions followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
Pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DICHLOROPHENYL)-1H-BENZIMIDAZOLE: Another benzodiazole derivative with similar structural features.
5-METHYL-1H-BENZIMIDAZOLE-2-THIOL: Shares the benzimidazole core and sulfur functionality.
Uniqueness
3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.
Properties
Molecular Formula |
C17H14Cl2N2O2S |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-2-5-13-14(6-9)21-17(20-13)24-15(16(22)23)8-10-7-11(18)3-4-12(10)19/h2-7,15H,8H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
GPIXLZMBKNGRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC(CC3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.